1,8-Naphthalic anhydride

Fluorescence Photophysics Organic Synthesis

1,8-Naphthalic anhydride (CAS 81-84-5) is the essential peri-aromatic anhydride for demanding R&D. Its unique 1,8-geometry delivers electronic properties that 1,2-/2,3-isomers and phthalic anhydride cannot replicate—generic substitution fails. It is the key precursor for high-quantum-yield naphthalimide fluorophores, URTP materials (>600 ms lifetime), and selective fluorescent chemosensors (Cu²⁺ LOD: 9.1×10⁻⁸ M). Procure this scaffold for maximum brightness, long-lived emission, and tunable redox activity in photonic, sensing, and catalytic applications.

Molecular Formula C12H6O3
Molecular Weight 198.17 g/mol
CAS No. 81-84-5
Cat. No. B045246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthalic anhydride
CAS81-84-5
Synonyms1,8-Naphthalenedicarboxylic Acid Anhydride;  1,8-Naphthalenedicarboxylic Anhydride;  1,8-Naphthalic Acid Anhydride;  1,8-Naphthalic Anhydride;  1,8-Naphthanoic Anhydride;  NSC 5747;  Protect;  Protect (agrochemical)
Molecular FormulaC12H6O3
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2
InChIInChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H
InChIKeyGRSMWKLPSNHDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly sol in acetic acid;  very soluble in ether and alcohol.
Practically insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Naphthalic Anhydride (CAS 81-84-5): Technical Specifications and Core Properties for Industrial and Research Procurement


1,8-Naphthalic anhydride (CAS 81-84-5), also known as naphthalene-1,8-dicarboxylic anhydride, is a rigid, planar aromatic cyclic anhydride with the molecular formula C₁₂H₆O₃ and a molecular weight of 198.18 g/mol. It is one of three positional isomers of naphthalic anhydride, distinguished by the peri-arrangement of its anhydride moiety on the naphthalene core [1]. This specific geometry imparts unique electronic and steric properties, making it a critical building block for synthesizing high-performance naphthalimide derivatives, fluorescent dyes, and advanced materials. The compound typically appears as a white to pale yellow crystalline powder with a melting point range of 270-275°C and a density of approximately 1.45 g/cm³ [2]. Its commercial relevance stems from its role as a versatile intermediate, offering a distinct reactivity profile compared to its 1,2- and 2,3-isomers, and as a precursor to the 4-chloro and 4,5-dichloro derivatives, which are fundamental to creating a large family of functional materials [3].

Why Generic Substitution is Ineffective: The Critical Role of 1,8-Naphthalic Anhydride's Peri-Anhydride Geometry


The practice of substituting 1,8-naphthalic anhydride with other naphthalic anhydride isomers (1,2- or 2,3-) or structurally similar aromatic anhydrides (e.g., phthalic anhydride) is scientifically unsound due to fundamentally different chemical behaviors dictated by the peri-anhydride ring system . The 1,8-isomer's unique geometry leads to distinct electronic properties, including a significantly different electron-accepting capacity and reactivity with nucleophiles, which directly impacts the performance and synthetic outcomes in downstream applications [1]. For instance, while 1,2-naphthalic anhydride yields similar reduction products, the 1,8-isomer's pathway is distinct, often leading to different product distributions [2]. Furthermore, the reactivity of naphthalic anhydrides differs fundamentally from that of phthalic anhydride, a fact determined by the relative strengths of the anhydride ring systems [3]. Therefore, generic substitution is not a viable strategy; the intended chemical and physical properties of the final product are inextricably linked to the specific electronic and steric environment provided by the 1,8-naphthalic anhydride core.

Quantitative Performance Data: Direct Evidence for Differentiating 1,8-Naphthalic Anhydride from Closest Analogs


Superior Fluorescence Quantum Yield of Naphthalic Anhydride Derivatives Over Naphthalimide Analogs

A comparative study of photophysical characteristics revealed that derivatives of naphthalic anhydride consistently exhibit higher fluorescence quantum yields than their direct structural analogs, 1,8-naphthalimide derivatives [1]. This differentiation is critical for applications requiring high fluorescence output.

Fluorescence Photophysics Organic Synthesis

1,8-Naphthalic Anhydride Enables Ultralong Room-Temperature Phosphorescence (URTP) with >600 ms Lifetime

When dissolved in specific organic solid hosts, 1,8-naphthalic anhydride acts as a guest molecule to achieve ultralong room-temperature phosphorescence (URTP) with a lifetime exceeding 600 ms and an overall quantum yield of over 20% [1]. This performance contrasts sharply with the majority of purely organic RTP materials, which typically exhibit much shorter lifetimes or require cryogenic conditions [1].

Phosphorescence Materials Science Optoelectronics

1,8-Naphthalic Anhydride-Based Fluorescent Sensor for Cu²⁺ Achieves a 9.1 × 10⁻⁸ mol·L⁻¹ Detection Limit

A novel fluorescent sensor (L) based on the 1,8-naphthalic anhydride core demonstrates high selectivity and sensitivity for detecting Cu²⁺ ions. In CH₃CN medium, the sensor exhibits a fluorescence turn-off response upon Cu²⁺ coordination, with a calculated detection limit of 9.1 × 10⁻⁸ mol·L⁻¹ [1]. This performance enables detection of Cu²⁺ at the micromolar scale, which is highly relevant for environmental and biological monitoring.

Fluorescent Sensor Chemosensor Analytical Chemistry

High Thermal Stability: 1,8-Naphthalic Anhydride Melts at 270-275°C, Outperforming Common Organic Intermediates

1,8-Naphthalic anhydride exhibits a high melting point of 270-275°C, a direct indicator of its robust thermal stability and strong intermolecular forces in the solid state [1]. This property is particularly advantageous for reactions and processes conducted at elevated temperatures, providing a wider operational window compared to many other common aromatic anhydrides.

Thermal Stability Material Science Process Chemistry

Distinct Electrochemical Redox Behavior: Naphthalic Anhydride-Centered Reduction at Epc = -1.99 V vs. Fc/Fc⁺

In a diironhexacarbonyl complex featuring the 4-mercapto-1,8-naphthalic anhydride ligand, cyclic voltammetry reveals a distinct, partially chemically reversible reduction event centered on the naphthalic anhydride moiety at a cathodic peak potential (Epc) of -1.99 V and an anodic peak potential (Epa) of -1.90 V versus the ferrocene/ferrocenium (Fc/Fc⁺) reference [1]. This redox activity is well-separated from metal-based events (irreversible, Epc: -1.13 V, -1.60 V vs Fc/Fc⁺), confirming the ligand's non-innocent character and its ability to participate in electron transfer processes.

Electrochemistry Redox Chemistry Coordination Complexes

Optimal Use Cases for 1,8-Naphthalic Anhydride: Where Performance Data Drives Procurement


Synthesis of High-Efficiency Fluorescent Dyes and Optical Brighteners

1,8-Naphthalic anhydride serves as the quintessential precursor for synthesizing a vast array of 1,8-naphthalimide derivatives, which are renowned for their strong fluorescence and photostability. The core anhydride structure is readily modified, particularly through the 4-chloro and 4,5-dichloro intermediates, to introduce various amine and alkoxide substituents that tune the emission color and intensity [1]. As demonstrated by the higher quantum yields of naphthalic anhydride derivatives over naphthalimides , this starting material is the preferred choice for developing dyes requiring maximum brightness. Procurement for this application is driven by the compound's ability to enable the creation of high-performance optical brighteners for textiles, plastics, and paper, as well as advanced fluorescent probes for bioimaging and diagnostics.

Development of Metal-Free Room-Temperature Phosphorescent (RTP) Materials

The unique ability of 1,8-naphthalic anhydride to induce ultralong room-temperature phosphorescence (URTP) when embedded in specific solid hosts positions it as a critical material for next-generation photonic applications. The achieved lifetime of over 600 ms and >20% quantum yield [1] are exceptional for purely organic systems, opening avenues for creating low-cost, non-toxic alternatives to organometallic phosphors. Research and industrial procurement in this area is focused on leveraging this property for advanced data encryption, anti-counterfeiting measures, and background-free bioimaging, where long-lived emission is a key differentiator.

Fabrication of Highly Sensitive and Selective Fluorescent Chemosensors

The electron-accepting nature and synthetic versatility of the 1,8-naphthalic anhydride scaffold make it an ideal platform for constructing fluorescent chemosensors based on photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms. Sensors derived from this core have demonstrated high selectivity for metal ions like Cu²⁺, achieving detection limits as low as 9.1 × 10⁻⁸ mol·L⁻¹ [1]. This performance is essential for environmental monitoring of heavy metals, clinical diagnostics, and process control in pharmaceutical manufacturing. Procurement is driven by the need for a reliable, high-performance core unit that can be functionalized to create probes with exceptional sensitivity and analyte discrimination.

Synthesis of Redox-Active Ligands for Catalysis and Materials Science

The non-innocent redox behavior of 1,8-naphthalic anhydride, as evidenced by its well-defined reduction potential (Epc = -1.99 V vs Fc/Fc⁺) [1], makes it a valuable building block for designing redox-active ligands. These ligands are essential for constructing advanced coordination complexes, including models of metalloenzymes like [Fe-Fe]-hydrogenase, which can catalyze the electrochemical reduction of protons to hydrogen [1]. Researchers procuring this compound for such applications are interested in its ability to introduce tunable redox activity into molecular systems, enabling the development of new catalysts for sustainable energy and novel materials for molecular electronics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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